7-Acetyltheophylline
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Overview
Description
7-Acetyltheophylline is a derivative of theophylline, a well-known methylxanthine drug. Theophylline is primarily used to treat respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This compound is synthesized by modifying theophylline at the 7-position, which can alter its pharmacokinetic properties and potentially enhance its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Acetyltheophylline is typically synthesized through the acylation of theophylline. The reaction involves the use of acid chlorides under mild conditions to introduce the acetyl group at the 7-position of theophylline . The reaction can be summarized as follows:
Reactants: Theophylline and acetyl chloride
Conditions: Mild conditions, often in the presence of a base such as triethylamine
Product: this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Acetyltheophylline undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting to theophylline.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity at the acetyl group and the xanthine core.
Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions
Substitution: Acid chlorides or anhydrides in the presence of a base
Major Products:
Hydrolysis: Theophylline
Substitution: Various 7-acyl derivatives of theophylline
Scientific Research Applications
7-Acetyltheophylline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Acetyltheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of bronchial smooth muscle, making it effective in treating respiratory conditions . Additionally, it blocks adenosine receptors, which contributes to its bronchodilator effects .
Comparison with Similar Compounds
Theophylline: The parent compound, used widely in respiratory therapy.
7,7’-Acylditheophylline Derivatives: These compounds are also synthesized by acylating theophylline and are studied for their controlled-release properties.
Other Methylxanthines: Compounds like caffeine and theobromine, which share a similar xanthine core and exhibit comparable pharmacological effects.
Uniqueness: 7-Acetyltheophylline is unique due to its specific modification at the 7-position, which can enhance its pharmacokinetic properties and potentially reduce the frequency of dosing required for therapeutic effects .
Properties
CAS No. |
3056-19-7 |
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Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
7-acetyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H10N4O3/c1-5(14)13-4-10-7-6(13)8(15)12(3)9(16)11(7)2/h4H,1-3H3 |
InChI Key |
RCDRLZYAKDYXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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